molecular formula C16H14O4 B14164782 (Diphenylmethyl)propanedioic acid CAS No. 4372-39-8

(Diphenylmethyl)propanedioic acid

Cat. No.: B14164782
CAS No.: 4372-39-8
M. Wt: 270.28 g/mol
InChI Key: GVSOIHLBHAKZIV-UHFFFAOYSA-N
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Description

(Diphenylmethyl)propanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, which is also bonded to a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethyl)propanedioic acid typically involves the reaction of diphenylmethanol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced production times. Industrial production also focuses on optimizing the use of catalysts and solvents to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(Diphenylmethyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include esters, amides, anhydrides, and various halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(Diphenylmethyl)propanedioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including β-lactam antibiotics.

    Industry: The compound is used in the production of specialty chemicals, resins, and polymers

Mechanism of Action

The mechanism of action of (Diphenylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a competitive inhibitor of enzymes such as succinate dehydrogenase in the respiratory electron transport chain. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid:

    Dimethyl Malonate: A diester derivative of malonic acid, commonly used in organic synthesis.

    Succinic Acid: Another dicarboxylic acid with a similar structure but different reactivity and applications.

Uniqueness

(Diphenylmethyl)propanedioic acid is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

4372-39-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-benzhydrylpropanedioic acid

InChI

InChI=1S/C16H14O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)

InChI Key

GVSOIHLBHAKZIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)C(=O)O

Origin of Product

United States

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